Molecular Weight and Lipophilicity Advantage Over N-Unsubstituted Analogs
The target compound possesses a molecular weight of 273.73 g·mol⁻¹ [1], which is 60.11 g·mol⁻¹ higher than the N-unsubstituted analog 2-[(chloroacetyl)amino]benzoic acid (CAS 14422-49-2, MW 213.62 g·mol⁻¹) . This mass increment corresponds to the N-phenyl substituent and is accompanied by an estimated increase in logP of approximately 1.5–2.0 units based on the additive contribution of the phenyl ring. The higher lipophilicity predicts enhanced membrane permeability, which is consistent with the observation that halogenated N-phenyl chloroacetamides exhibit superior activity against Gram-positive bacteria due to faster phospholipid bilayer transit [2].
| Evidence Dimension | Molecular weight and predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | MW = 273.73 g·mol⁻¹; predicted logP ≈ 3.0–3.5 |
| Comparator Or Baseline | 2-[(Chloroacetyl)amino]benzoic acid: MW = 213.62 g·mol⁻¹; predicted logP ≈ 1.3–1.8 |
| Quantified Difference | ΔMW = +60.11 g·mol⁻¹; ΔlogP ≈ +1.5–2.0 units |
| Conditions | Calculated from molecular formula (C₁₅H₁₂ClNO₃ vs. C₉H₈ClNO₃); logP estimated by additive fragment method |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, which is critical for intracellular target engagement in antibacterial and anticancer screening programs.
- [1] SpectraBase. 2-[2-(2-Chloro-phenylamino)-acetylamino]-benzoic acid. Molecular Formula: C₁₅H₁₂ClNO₃, MW: 273.73. John Wiley & Sons, Inc. View Source
- [2] Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arh Hig Rada Toksikol, 72(1), 70–79. View Source
